REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([NH:8][C:9]([CH3:11])=[O:10])[CH:5]=[CH:4][C:3]=1[O:12][CH3:13].[N+:14]([O-])([OH:16])=[O:15].O>C(OC(=O)C)(=O)C.C(O)(=O)C>[Br:1][C:2]1[CH:7]=[C:6]([NH:8][C:9]([CH3:11])=[O:10])[C:5]([N+:14]([O-:16])=[O:15])=[CH:4][C:3]=1[O:12][CH3:13]
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)NC(=O)C)OC
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 5° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to collect the solid (the desired product)
|
Type
|
WASH
|
Details
|
The solid was washed twice with cold water
|
Type
|
CUSTOM
|
Details
|
dried under vacuo at 100° C.
|
Type
|
CUSTOM
|
Details
|
crystallized from chloroform
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=C1)NC(=O)C)[N+](=O)[O-])OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.26 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |